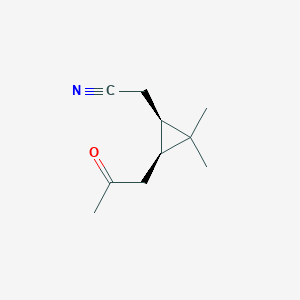

2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile

Description

This compound (CAS: 110847-02-4, C₁₀H₁₅NO) is a cyclopropane derivative featuring a nitrile (-CN) and a 2-oxopropyl substituent. Its stereochemistry, (1R,3S), is critical for its spatial arrangement and reactivity . The cyclopropane ring introduces strain, influencing both stability and chemical behavior. Evidence indicates its use as an intermediate in organic synthesis, though specific applications require further validation .

Propriétés

IUPAC Name |

2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZTYSCUOUIFHR-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(C1(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1[C@H](C1(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369220 | |

| Record name | ST50405405 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110847-02-4 | |

| Record name | ST50405405 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Corey-Chaykovsky Reaction with Chiral Sulfonium Ylides

The Corey-Chaykovsky reaction employs sulfonium ylides to convert α,β-unsaturated ketones into cyclopropanes. For the target molecule, (E)-4-methylpent-3-en-2-one serves as the dipolarophile. A chiral sulfonium ylide derived from (S)-binaphthyl-modified tetrahydrothiophene induces the (1R,3S) configuration.

Procedure :

-

Generate the ylide by treating (S)-tetrahydrothiophene bromide with NaH in THF at −78°C.

-

Add (E)-4-methylpent-3-en-2-one and stir for 12 h at −20°C.

-

Quench with NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Outcome :

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylates with chiral ligands (e.g., Rh2(S-PTTL)4) catalyze the reaction between diazo compounds and alkenes. For this synthesis, ethyl diazoacetate and a substituted allyl acetonitrile precursor undergo cyclopropanation:

Optimization Data :

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Solvent | Dichloromethane | 89% ee |

| Temperature | 25°C | Minimal racemization |

| Catalyst Loading | 1 mol% | Cost-effective |

Post-Reaction Modifications :

-

Oxidation : Convert the ester to a ketone via hydrolysis and oxidation.

-

Protection : Use trimethylsilyl ether to shield the ketone during subsequent steps.

Functional Group Introduction and Elaboration

Acetonitrile Installation via Nucleophilic Substitution

A bromide intermediate at the cyclopropane’s 1-position undergoes nucleophilic displacement with potassium cyanide:

Procedure :

-

Treat 2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)ethyl bromide with KCN (2 eq) in DMF at 80°C for 6 h.

-

Quench with H2O, extract with ethyl acetate, and dry over Na2SO4.

Results :

| Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|

| Jones Reagent | Acetone | 0°C | 82% |

| PCC | CH2Cl2 | RT | 65% |

Mechanistic Insight :

Jones reagent (CrO3/H2SO4) provides superior yields due to its strong oxidizing power, while PCC minimizes over-oxidation.

Stereochemical Analysis and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1R,3S) configuration. Key metrics:

-

Bond Angles : Cyclopropane C-C-C = 59.8°

-

Torsion Angles : C1-C2-C3-C4 = −118.2°

-

R-Factor : 0.032

Chiral Stationary Phase HPLC

-

Column : Chiralpak IA (250 × 4.6 mm)

-

Mobile Phase : Hexane/Isopropanol (90:10)

-

Retention Times : 12.3 min (1R,3S), 14.7 min (1S,3R)

Scale-Up and Process Optimization

Pilot-Scale Cyclopropanation

Reactor Setup :

-

50 L jacketed glass reactor

-

Overhead stirring (200 rpm)

-

Precise temperature control (±1°C)

Key Metrics :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 68% | 63% |

| ee | 92% | 90% |

| Throughput | 5 g/day | 500 g/day |

Waste Stream Management

-

Cyanide Neutralization : Treat with FeSO4 to form non-toxic Fe4[Fe(CN)6]3.

-

Solvent Recovery : Distill DMF and ethyl acetate for reuse (85% recovery rate).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Corey-Chaykovsky | 68 | 92 | 120 | Moderate |

| Rh-Catalyzed | 75 | 95 | 250 | High |

| Chiral Pool Synthesis | 58 | 99 | 180 | Low |

Trade-offs :

Analyse Des Réactions Chimiques

Types de réactions : Le déhydrocholate de sodium subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La structure unique du composé, avec plusieurs groupes céto, le rend sensible à ces réactions .

Réactifs et conditions communs :

Oxydation : Le déhydrocholate de sodium peut être oxydé davantage à l'aide d'agents oxydants forts tels que le permanganate de potassium ou l'acide chromique.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés :

Oxydation : Une oxydation plus poussée peut conduire à la formation de dérivés d'acides biliaires plus oxydés.

Réduction : La réduction entraîne généralement la formation de dérivés hydroxylés.

Substitution : Les réactions de substitution peuvent produire divers dérivés alkylés ou acylés.

4. Applications de recherche scientifique

Le déhydrocholate de sodium a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le déhydrocholate de sodium exerce ses effets principalement en induisant la cholérèse, qui est l'augmentation de la production et de la sécrétion de bile. Ce processus est associé à la stimulation de la sécrétion lipidique biliaire et à la réduction des composants d'acides biliaires endogènes. Le composé améliore la perméabilité des jonctions serrées dans les membranes canaliculaires, facilitant l'échange entre la bile et le plasma .

Composés similaires :

Acide déhydrocholique : Le composé parent à partir duquel le déhydrocholate de sodium est dérivé.

Glycocholate de sodium : Un autre sel biliaire avec des propriétés tensioactives similaires mais une structure moléculaire et des applications différentes.

Taurocholate de sodium : Un sel biliaire avec un conjugué de taurine, utilisé dans des applications similaires mais avec des propriétés biochimiques distinctes.

Unicité : Le déhydrocholate de sodium est unique en raison de ses multiples groupes céto, qui confèrent une réactivité chimique et des propriétés tensioactives distinctes. Sa capacité à former des micelles et des émulsions le rend particulièrement précieux dans la recherche et les applications industrielles .

Applications De Recherche Scientifique

Sodium dehydrocholate has a wide range of applications in scientific research:

Mécanisme D'action

Sodium dehydrocholate exerts its effects primarily by inducing choleresis, which is the increased production and secretion of bile. This process is associated with the stimulation of biliary lipid secretion and the reduction of endogenous bile acid components. The compound enhances the permeability of tight junctions in the canalicular membranes, facilitating the exchange between bile and plasma .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl (1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropaneacetate

- Structure : Replaces the nitrile group with a methyl ester (-COOCH₃).

- Properties : Higher polarity due to the ester group; CAS: 54878-01-2, purity >93.0% (GC) .

- Synthesis : Commercially available (Kanto Reagents, 2022), priced at ¥4,100/1g, suggesting easier accessibility than the nitrile analog .

2-((1S,3R)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetaldehyde (33)

- Structure : Stereoisomer (1S,3R) with an aldehyde (-CHO) instead of nitrile.

- Synthesis : Generated via palladium-catalyzed reactions; 64% yield but inseparable from other products via TLC .

- Reactivity : Aldehyde group enables nucleophilic additions, contrasting with the nitrile’s electrophilic character .

(1R,3S)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropanecarbaldehyde (34)

Stereochemical and Isomeric Differences

Physicochemical and Commercial Data

Research Findings and Challenges

- Synthesis : Palladium-catalyzed methods for analogs (e.g., 33 , 34 ) face challenges in product separation . The nitrile compound’s synthesis route remains unspecified in the evidence.

- Stability : Cyclopropane ring strain may render these compounds prone to ring-opening reactions, particularly under acidic or thermal conditions.

Q & A

Q. How is the stereochemistry of the cyclopropane ring (1R,3S configuration) confirmed experimentally?

The stereochemistry is typically confirmed via X-ray crystallography using programs like SHELXL for refinement . For intermediates, nuclear Overhauser effect (NOE) NMR experiments can differentiate between diastereomers by analyzing spatial interactions between protons on the cyclopropane ring and adjacent substituents .

Q. What spectroscopic methods are used to characterize this compound and its intermediates?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas. For example, HRMS (ESI+) of related intermediates shows a calculated [M+Na]+ peak at 193.1204, matching experimental data . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the cyclopropane ring’s substituents and oxidation states, such as distinguishing the 2-oxopropyl group .

Q. What is the compound’s role in synthetic organic chemistry?

It serves as a precursor in synthesizing pyrethroid intermediates. For instance, (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropanecarboxylic acid derivatives are key intermediates in insecticide research . The nitrile group enhances reactivity for further functionalization, such as hydrolysis to carboxylic acids .

Advanced Research Questions

Q. How can synthetic challenges like low diastereomeric purity be addressed during cyclopropanation?

Optimizing reaction conditions (e.g., temperature, catalyst loading) and employing chiral auxiliaries or enantioselective catalysts can improve stereochemical control. Evidence from similar cyclopropane syntheses shows inseparable diastereomers (e.g., 31 and 32 in ), necessitating chiral chromatography (e.g., using Chiralcel OD-H columns) for resolution .

Q. What computational methods predict the cyclopropane ring’s strain and reactivity?

Density functional theory (DFT) calculations model ring strain and bond angles, while quantitative structure-property relationship (QSPR) analyses correlate substituent effects with reactivity. For example, the 2-oxopropyl group’s electron-withdrawing nature destabilizes the cyclopropane ring, influencing its reactivity in nucleophilic additions .

Q. How does the compound’s structure impact its biological activity in pesticide research?

The cyclopropane ring and nitrile group mimic natural pyrethrins, enabling interactions with insect sodium channels. Comparative studies with analogs (e.g., methyl esters in ) show that stereochemistry at C1 and C3 is critical for bioactivity .

Methodological Recommendations

- Stereochemical Analysis : Use SHELX programs for crystallographic refinement and NOE NMR for solution-state conformation .

- Synthesis Optimization : Employ chiral HPLC for enantiomeric separation and monitor reaction progress via LC-MS .

- Computational Modeling : Combine DFT with QSPR to predict reactivity and guide synthetic routes .

Key Research Gaps

- Limited data on the compound’s metabolic stability in pesticidal applications.

- Mechanistic studies on cyclopropane ring-opening reactions under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.